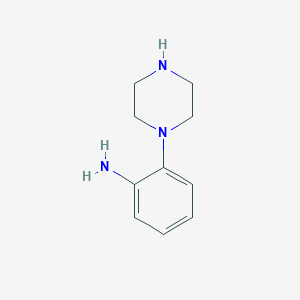

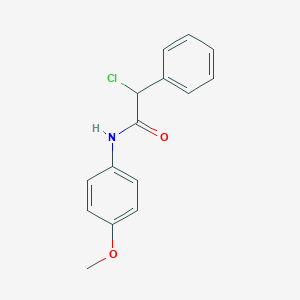

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-N-(4-methoxyphenyl)nicotinamide” is a chemical compound with the CAS Number: 56149-30-5 . It has a molecular weight of 262.7 .

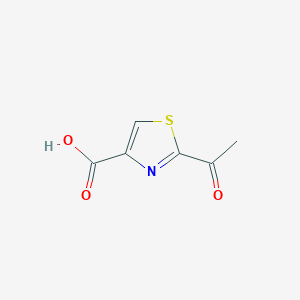

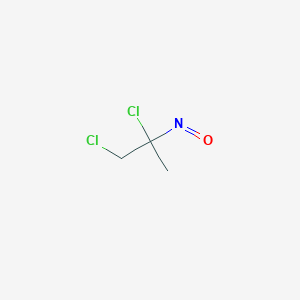

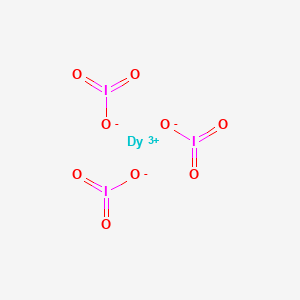

Molecular Structure Analysis

The InChI code for “2-chloro-N-(4-methoxyphenyl)nicotinamide” is 1S/C13H11ClN2O2/c1-18-10-6-4-9 (5-7-10)16-13 (17)11-3-2-8-15-12 (11)14/h2-8H,1H3, (H,16,17) .Physical And Chemical Properties Analysis

“2-chloro-N-(4-methoxyphenyl)nicotinamide” is a solid at room temperature .Aplicaciones Científicas De Investigación

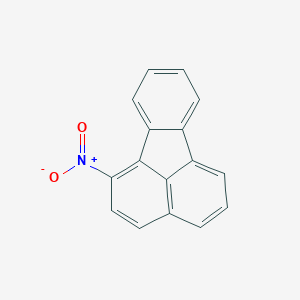

Apoptosis Induction in Cancer Research

This compound has been identified as a potent inducer of apoptosis, particularly in cancer cells. It activates caspase-3, a critical enzyme in the execution phase of cell apoptosis . This activity is significant for cancer research, as inducing apoptosis in cancer cells is a primary strategy for cancer therapy.

Tubulin Polymerization Inhibition

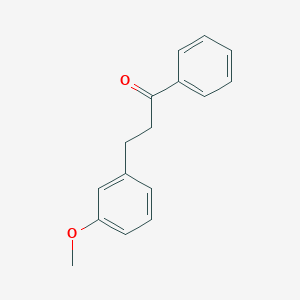

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide: has shown the ability to inhibit tubulin polymerization . This is crucial in the development of anticancer agents since the disruption of microtubule function can lead to cell cycle arrest and apoptosis in cancer cells.

Overcoming Drug Resistance

The compound’s efficacy in cells overexpressing ABC transporter Pgp-1 suggests its potential in overcoming drug resistance . Pgp-1 is often overexpressed in cancer cells, leading to the efflux of drugs and resistance to chemotherapy.

In Vivo Efficacy in Tumor Models

It has demonstrated high in vivo activity in human breast and prostate cancer mouse models, such as MX-1 and PC-3 tumor models . This suggests its potential for further development into a therapeutic agent.

Chemical Intermediate in Synthesis

As a chemical intermediate, this compound can be used in the synthesis of various quinazoline derivatives, which have diverse biological activities . This makes it valuable in medicinal chemistry for the development of new drugs.

Study of Cell Proliferation

The compound has been used to study cell proliferation processes due to its potent inhibitory effect on cell growth, with a GI50 of 2 nM in T47D cells . This can help understand the mechanisms of cell growth and identify targets for therapeutic intervention.

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-19-13-9-7-12(8-10-13)17-15(18)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZSSOCBQJYQNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585360 |

Source

|

| Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |

CAS RN |

10295-48-4 |

Source

|

| Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)